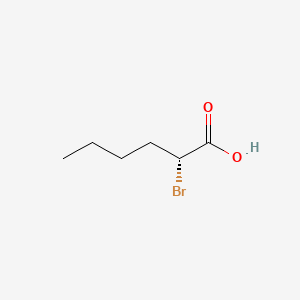

(R)-2-Bromohexanoic acid

Description

Structural Characterization and Stereochemical Analysis of (R)-2-Bromohexanoic Acid

Molecular Configuration and Chirality at C2

(R)-2-Bromohexanoic acid possesses the molecular formula C₆H₁₁BrO₂ with a molecular weight of 195.054 g/mol. The compound's structural foundation consists of a six-carbon aliphatic chain with a carboxylic acid functional group and a bromine atom positioned at the second carbon, creating the critical chiral center. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-bromohexanoic acid, reflecting the absolute configuration at the stereogenic center.

The chiral center at C2 exhibits the (R)-configuration according to Cahn-Ingold-Prelog priority rules, where the bromine atom takes highest priority, followed by the carboxyl carbon, the butyl chain, and finally the hydrogen atom. This specific arrangement results in a clockwise decrease in priority when viewed along the C-H bond, confirming the (R)-designation. The presence of this stereogenic center endows the molecule with optical activity, allowing it to rotate plane-polarized light.

The canonical Simplified Molecular Input Line Entry System representation for (R)-2-bromohexanoic acid is CCCCC@@HC(O)=O, where the double at symbol indicates the specific stereochemical configuration. The International Chemical Identifier key HZTPKMIMXLTOSK-RXMQYKEDSA-N uniquely identifies this stereoisomer and distinguishes it from its (S)-counterpart.

Table 1: Molecular Properties of (R)-2-Bromohexanoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.054 g/mol | |

| CAS Registry Number | 91423-83-5 | |

| Chiral Centers | 1 | |

| Absolute Configuration | R | |

| InChI Key | HZTPKMIMXLTOSK-RXMQYKEDSA-N |

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic analysis of (R)-2-bromohexanoic acid has revealed detailed structural information about its solid-state organization and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the optimal packing arrangement while maintaining the stereochemical integrity of the chiral center. Single-crystal X-ray diffraction studies provide insights into the precise atomic positions and bond lengths within the molecular framework.

The carboxylic acid functional group plays a pivotal role in establishing hydrogen bonding networks within the crystal lattice. Carboxylic acids characteristically form strong hydrogen bonds due to the polarized nature of their hydroxyl groups, where the oxygen-hydrogen bond exhibits significant polarity. In the case of (R)-2-bromohexanoic acid, the carboxyl groups engage in intermolecular hydrogen bonding that stabilizes the crystal structure.

The hydrogen bonding pattern in carboxylic acids typically involves the formation of cyclic dimers, where two carboxylic acid molecules associate through complementary hydrogen bonds between their hydroxyl and carbonyl groups. This dimeric arrangement persists not only in the solid state but also extends to some degree in the vapor phase and dilute solutions in hydrocarbon solvents. The strength of these hydrogen bonds in carboxylic acids exceeds that found in alcohols due to the enhanced polarization of the oxygen-hydrogen bond and the ability to form additional interactions with the carbonyl oxygen.

The presence of the bromine substituent at the C2 position influences the overall crystal packing through van der Waals interactions and potential halogen bonding effects. The bromine atom, being the largest substituent in the molecule, occupies a significant volume in the crystal structure and may participate in intermolecular contacts that contribute to the overall stability of the crystal lattice.

Comparative Analysis of (R)- vs. (S)-Enantiomer Configurations

The comparison between (R)-2-bromohexanoic acid and its (S)-enantiomer reveals fundamental differences in their three-dimensional arrangements while maintaining identical molecular formulas and connectivity. The (S)-enantiomer, with CAS registry number 91423-84-6, exhibits the opposite configuration at the C2 chiral center. This stereochemical difference manifests in their respective optical activities, where the two enantiomers rotate plane-polarized light in equal magnitudes but opposite directions.

The (S)-enantiomer possesses the InChI key HZTPKMIMXLTOSK-YFKPBYRVSA-N, which differs from its (R)-counterpart specifically in the stereochemical designation portion. The Simplified Molecular Input Line Entry System representation for the (S)-enantiomer utilizes the single at symbol [C@H] instead of the double at symbol [C@@H] found in the (R)-form, reflecting the opposite spatial arrangement around the chiral center.

Both enantiomers exhibit identical physical properties such as molecular weight, boiling point, and melting point, as these characteristics depend solely on the molecular composition and not the spatial arrangement. However, their interaction with chiral environments, including biological systems and chiral chromatographic phases, differs significantly due to their distinct three-dimensional configurations.

Table 2: Comparative Properties of (R)- and (S)-2-Bromohexanoic Acid Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | 91423-83-5 | 91423-84-6 |

| InChI Key | HZTPKMIMXLTOSK-RXMQYKEDSA-N | HZTPKMIMXLTOSK-YFKPBYRVSA-N |

| SMILES | CCCCC@@HC(O)=O | CCCCC@HC(O)=O |

| Optical Activity | Dextrorotatory or Levorotatory* | Opposite to (R)-form |

| Chiral Configuration | R | S |

*Specific rotation values require experimental determination under standardized conditions.

Spectroscopic Identification (FTIR, NMR, MS)

Fourier-Transform Infrared Spectroscopy Analysis

Fourier-transform infrared spectroscopy provides definitive identification of (R)-2-bromohexanoic acid through characteristic absorption bands corresponding to specific functional groups and bonds within the molecule. The infrared spectrum exhibits several diagnostic peaks that confirm the presence of the carboxylic acid functionality and the carbon-bromine bond.

The carboxylic acid group displays a characteristic broad absorption band in the region of 3000-2500 cm⁻¹, attributed to the hydroxyl group engaged in hydrogen bonding. This broad absorption pattern is distinctive of carboxylic acids and differs markedly from the sharper hydroxyl peaks observed in alcohols. The carbonyl group of the carboxylic acid produces a strong absorption band in the range of 1760-1670 cm⁻¹, providing another key identifier for this functional group.

The carbon-bromine bond contributes a characteristic absorption in the 600-500 cm⁻¹ region, which serves as a diagnostic marker for the presence of the bromine substituent. The aliphatic carbon-hydrogen stretching vibrations appear in the 2960-2850 cm⁻¹ range, while the carbon-hydrogen bending modes manifest in the 1470-1350 cm⁻¹ region.

Table 3: Key Infrared Absorption Bands for (R)-2-Bromohexanoic Acid

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (COOH) | 3000-2500 | Strong, broad | Hydrogen-bonded hydroxyl |

| C=O (COOH) | 1760-1670 | Strong | Carbonyl stretch |

| C-H (alkyl) | 2960-2850 | Strong | Aliphatic C-H stretch |

| C-Br | 600-500 | Medium | Carbon-bromine stretch |

| C-H bend | 1470-1350 | Medium | Aliphatic C-H bending |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about (R)-2-bromohexanoic acid through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum reveals the characteristic chemical shifts and coupling patterns that confirm the molecular structure and stereochemistry.

The proton attached to the C2 carbon bearing the bromine substituent appears as a distinctive multiplet in the region around 4.0-4.5 ppm, reflecting the deshielding effect of the electronegative bromine atom. The carboxylic acid proton typically appears as a broad singlet in the 10-12 ppm range, though this signal may exchange rapidly with deuterated solvents.

The methylene protons adjacent to the chiral center exhibit complex coupling patterns due to their diastereotopic nature, appearing as distinct signals that reflect the stereochemical environment created by the chiral center. The remaining alkyl chain protons produce overlapping multiplets in the 1.0-2.0 ppm region, with the terminal methyl group appearing as a characteristic triplet around 0.9 ppm.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carboxyl carbon appearing around 175-180 ppm and the carbon bearing the bromine substituent shifted to approximately 50-55 ppm due to the heavy atom effect. The remaining aliphatic carbons appear in their expected ranges based on their substitution patterns and proximity to electronegative centers.

Mass Spectrometry Analysis

Mass spectrometry serves as a powerful tool for molecular weight determination and structural elucidation of (R)-2-bromohexanoic acid. The molecular ion peak appears at m/z 195/197 due to the characteristic bromine isotope pattern, where bromine-79 and bromine-81 are present in approximately a 1:1 ratio. This distinctive doublet pattern provides immediate confirmation of the presence of a single bromine atom in the molecule.

Electron ionization mass spectrometry produces characteristic fragmentation patterns that support structural assignments. Common fragmentations include loss of the carboxyl group (loss of 45 mass units corresponding to COOH), loss of bromine (loss of 79/81 mass units), and various alkyl chain fragmentations that provide information about the carbon skeleton.

The base peak in the mass spectrum often corresponds to the loss of carboxylic acid functionality, producing a stable carbocation that reflects the alkyl chain structure. Additional fragment ions arise from alpha-cleavage reactions adjacent to the carbonyl group and McLafferty rearrangements characteristic of carboxylic acid compounds.

Table 4: Mass Spectrometry Fragmentation Pattern for (R)-2-Bromohexanoic Acid

| m/z | Relative Intensity | Fragment Assignment |

|---|---|---|

| 195/197 | Variable | [M]⁺- (molecular ion) |

| 150/152 | High | [M-COOH]⁺ |

| 116 | Variable | [M-Br]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

Properties

CAS No. |

91423-83-5 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

(2R)-2-bromohexanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

HZTPKMIMXLTOSK-RXMQYKEDSA-N |

SMILES |

CCCCC(C(=O)O)Br |

Isomeric SMILES |

CCCC[C@H](C(=O)O)Br |

Canonical SMILES |

CCCCC(C(=O)O)Br |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Inhibition of Rhamnolipid and PHA Synthesis

One of the most significant applications of (R)-2-bromohexanoic acid (2-BrHA) is its role as an inhibitor in microbial synthesis pathways. Research has shown that 2-BrHA effectively inhibits the synthesis of rhamnolipids and polyhydroxyalkanoates (PHAs) in Pseudomonas aeruginosa, a common opportunistic pathogen. The compound demonstrated a dual inhibitory effect on the enzymes RhlA and PhaG, which are crucial for the biosynthesis of these compounds. At a concentration of 2 mM, 2-BrHA achieved over 90% inhibition of both rhamnolipid and PHA production, making it a potent candidate for controlling biofilm formation and pathogenicity in this bacterium .

| Compound | Inhibition (%) at 2 mM |

|---|---|

| (R)-2-Bromohexanoic Acid | ≥90% |

| 2-Bromooctanoic Acid | Moderate |

| 2-Bromodecanoic Acid | Lower |

This dual inhibition suggests potential applications in developing antimicrobial agents targeting biofilm-associated infections, particularly in cystic fibrosis patients who are susceptible to P. aeruginosa infections .

Pharmaceutical Applications

Antimicrobial Activity

The structure of (R)-2-bromohexanoic acid lends itself to modifications that can enhance antimicrobial properties. Studies have indicated that derivatives of bromoalkanoic acids can exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus epidermidis. The effectiveness of these compounds often correlates with the length and branching of the acyl chain, suggesting that (R)-2-bromohexanoic acid could be optimized for greater efficacy in antimicrobial formulations .

Case Study: Antimicrobial Peptide Modifications

In a study investigating the effects of acylation on antimicrobial peptides, it was found that modifying peptides with (R)-2-bromohexanoic acid analogs improved their activity against resistant bacterial strains. The research highlighted the importance of acyl chain length and position in enhancing peptide stability and activity, paving the way for new therapeutic strategies against multi-drug resistant bacteria .

Environmental Applications

Biodegradable Plastics

The inhibition of PHA synthesis by (R)-2-bromohexanoic acid also holds promise for applications in creating biodegradable plastics. PHAs are recognized for their potential as environmentally friendly alternatives to conventional plastics. By manipulating microbial pathways using inhibitors like 2-BrHA, researchers can optimize PHA production processes, leading to more sustainable plastic manufacturing practices .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position serves as an electrophilic site, facilitating nucleophilic substitution (Sₙ2) reactions.

Example 2: Biological Inhibition

In Pseudomonas aeruginosa, (R)-2-bromohexanoic acid inhibits rhamnolipid and polyhydroxyalkanoic acid (PHA) biosynthesis by targeting RhlA and PhaG enzymes. The bromine atom undergoes nucleophilic displacement, blocking acyl-group transfer (Table 2) .

| Inhibitor | Concentration | Rhamnolipid Inhibition | PHA Inhibition |

|---|---|---|---|

| (R)-2-Bromohexanoic acid | 2 mM | ≥90% | ≥90% |

| 2-Bromooctanoic acid | 2 mM | 75% | 78% |

| 2-Bromodecanoic acid | 2 mM | 25% | 35% |

The inhibition strength correlates inversely with alkyl chain length, suggesting steric hindrance reduces efficacy .

Coordination Chemistry

The carboxylic acid group enables metal coordination, as demonstrated in europium(III) complexation studies.

Europium(III) Complex Formation

In nitric acid solutions, (R)-2-bromohexanoic acid coordinates with Eu³⁺, forming lipophilic complexes. Spectroscopic analysis revealed:

-

Emission Peaks : 592.1 nm (⁵D₀→⁷F₁) and 617.6 nm (⁵D₀→⁷F₂) .

-

Fluorescence Lifetime : 337 ± 17 ms, indicating reduced hydration compared to aqueous Eu³⁺ complexes .

The bromine atom enhances lipophilicity, favoring extraction into organic phases (e.g., 1,2-dichloroethane) .

Hydrolysis

Under basic conditions (e.g., NaOH), (R)-2-bromohexanoic acid undergoes hydrolysis to form (R)-2-hydroxyhexanoic acid. Acidic conditions favor elimination, producing hexenoic acid derivatives.

Comparison with Similar Compounds

Table 1: Inhibitory Effects of 2-Bromoalkanoic Acids in Pseudomonas aeruginosa

Key Findings :

- Enzyme Inhibition: Shorter-chain 2-bromohexanoic acid (C6) exhibits the strongest inhibition of RhlA and PhaG enzymes (89% at 2 mM), likely due to enhanced permeability or steric compatibility with active sites .

- Biofilm Formation: Longer-chain 2-bromodecanoic acid (C10) shows superior biofilm suppression (69% at 5 mM), suggesting hydrophobic interactions with extracellular matrices .

- Mechanistic Divergence : The inverse activity order (C6 > C8 > C10 for enzymes vs. C10 > C8 > C6 for biofilms) highlights distinct molecular targets and modes of action .

Functional Group Modifications: Acid vs. Ester Derivatives

Esterification of (R)-2-bromohexanoic acid alters its physicochemical properties and applications:

Table 2: Physical Properties of (R)-2-Bromohexanoic Acid and Methyl Ester

| Property | (R)-2-Bromohexanoic Acid | Methyl 2-Bromohexanoate |

|---|---|---|

| Molecular Formula | C₆H₁₁BrO₂ | C₇H₁₃BrO₂ |

| Molecular Weight | 195.06 | 209.08 |

| Boiling Point (°C) | 240 | 94 |

| Density (g/mL) | 1.370 | Not reported |

Key Findings :

- Volatility : The methyl ester derivative has a significantly lower boiling point (94°C ), enhancing its utility in gas-phase reactions or distillation .

- Reactivity : The ester form is less acidic, favoring nucleophilic substitution reactions in synthetic chemistry .

Substituent Effects: Bromine vs. Other Functional Groups

The 2-position substitution profoundly impacts bioactivity:

- Bromine vs. Boron/Amino Groups: Unlike 2-amino-6-boronohexanoic acid derivatives (e.g., in ), bromine at the 2-position enhances electrophilicity, enabling covalent interactions with enzyme thiol or hydroxyl groups .

- Branched Derivatives: 2-(Bromomethyl)-2-butylhexanoic acid (CAS 100048-86-0) features a bulky substituent, reducing boiling point (41°C) and density (1.216 g/mL) compared to linear analogs . This steric hindrance may limit enzyme access but improve lipid bilayer interactions.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing (R)-2-Bromohexanoic acid?

Methodological Answer:

(R)-2-Bromohexanoic acid can be synthesized via bromination of n-caproic acid using bromine in the presence of phosphorus trichloride (PCl₃) as a catalyst . Key steps include controlled heating to avoid side reactions and purification via recrystallization. Characterization should employ nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., ¹H and ¹³C NMR for bromine-induced shifts) and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) can validate molecular weight (195.05 g/mol) and isotopic patterns due to bromine .

Basic: How is (R)-2-Bromohexanoic acid applied in biofilm inhibition studies?

Methodological Answer:

(R)-2-Bromohexanoic acid disrupts biofilm formation in pathogens like Pseudomonas aeruginosa. In experimental setups, a 5 mM concentration reduced biofilm formation by 29% over 48 hours . Researchers should prepare stock solutions in dimethyl sulfoxide (DMSO) and use sterile culture conditions (e.g., 30°C, 200 rpm agitation) to maintain microbial viability. Biofilm quantification can be performed via crystal violet staining or confocal microscopy .

Advanced: How does the alkyl chain length of bromoalkanoic acids influence biofilm inhibition efficacy?

Methodological Answer:

Chain length correlates with activity: 2-bromohexanoic acid (C6), 2-bromooctanoic acid (C8), and 2-bromodecanoic acid (C10) showed 29%, 40%, and 69% biofilm inhibition, respectively, in P. aeruginosa . To explore structure-activity relationships, synthesize homologs with varying chain lengths and test under standardized conditions (e.g., 5 mM, 48 h). Use regression analysis to model activity trends and assess membrane permeability via logP calculations.

Advanced: How can contradictions between biofilm inhibition and rhamnolipid reduction be resolved?

Methodological Answer:

In P. aeruginosa, 2-bromohexanoic acid (5 mM) reduces biofilm formation without inhibiting rhamnolipid synthesis, suggesting independent mechanisms . To investigate, conduct transcriptomic profiling (e.g., RNA-seq) to identify differentially expressed genes in treated vs. untreated biofilms. Complement with knockout strains lacking rhamnolipid biosynthesis genes to isolate pathways. Statistical tools like ANOVA can clarify dose-response disparities .

Basic: What analytical techniques are optimal for quantifying (R)-2-Bromohexanoic acid in microbial cultures?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for quantifying (R)-2-Bromohexanoic acid in complex matrices like bacterial lysates . Sample preparation should include protein precipitation (e.g., acetonitrile) and filtration (0.22 µm). For real-time monitoring, couple with UV-Vis spectroscopy (λ ~210 nm) or derivatize with fluorescent tags for fluorescence detection .

Advanced: Does the stereochemistry of (R)-2-Bromohexanoic acid affect its reactivity in asymmetric synthesis?

Methodological Answer:

The (R)-enantiomer may exhibit distinct reactivity in chiral environments, such as enzyme-catalyzed reactions. To test, compare reaction kinetics of (R)- and (S)-enantiomers in model systems (e.g., lipase-mediated esterification). Use circular dichroism (CD) or chiral HPLC to monitor enantiomeric excess. Reference studies on analogous compounds (e.g., (2R)-2-Bromopropanoic acid) suggest base-induced racemization risks, requiring inert conditions .

Basic: How should researchers optimize concentration ranges for (R)-2-Bromohexanoic acid in microbial assays?

Methodological Answer:

Dose-response experiments should span 0.1–10 mM, with 2–5 mM being typical for biofilm inhibition . Use log-fold dilutions and include controls (e.g., DMSO vehicle). For time-dependent effects, sample at 24 h, 48 h, and 72 h. Data normalization to optical density (OD600) ensures viability correction. EC₅₀ values can be calculated using nonlinear regression (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.